

Effective Concentration of MDL-29951 in Cell Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: MDL-29951

Cat. No.: B009297

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Abstract

MDL-29951 is a dicarboxylic acid derivative that exhibits a dual mechanism of action, functioning as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site and as an agonist for the G protein-coupled receptor 17 (GPR17). This unique pharmacological profile makes it a valuable tool for investigating neurological signaling and myelination processes. This document provides detailed application notes and protocols for determining and utilizing the effective concentration of **MDL-29951** in various cell culture systems, with a focus on its effects on oligodendrocyte maturation and glioblastoma cell viability.

Introduction

MDL-29951, also known as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, demonstrates high affinity and selectivity for the strychnine-insensitive glycine binding site on the NMDA receptor.[1] By acting as an antagonist at this site, it can modulate glutamatergic neurotransmission, a key process in numerous physiological and pathological events in the central nervous system.

Simultaneously, **MDL-29951** functions as an agonist for GPR17, a receptor implicated in the regulation of oligodendrocyte differentiation and myelination.[1][2] Its agonistic activity on GPR17 can influence intracellular signaling cascades, including those involving Gai/o and Gαq

proteins, leading to changes in cyclic AMP (cAMP) levels and intracellular calcium mobilization. [2][3] This dual activity profile allows researchers to explore its potential in diverse areas, from neuroprotection to demyelinating diseases and cancer.

Data Presentation

The effective concentration of **MDL-29951** can vary significantly depending on the cell type, the specific biological endpoint being measured, and the experimental conditions. The following tables summarize the reported quantitative data for **MDL-29951**'s activity.

Table 1: Quantitative Activity of **MDL-29951** at the NMDA Receptor

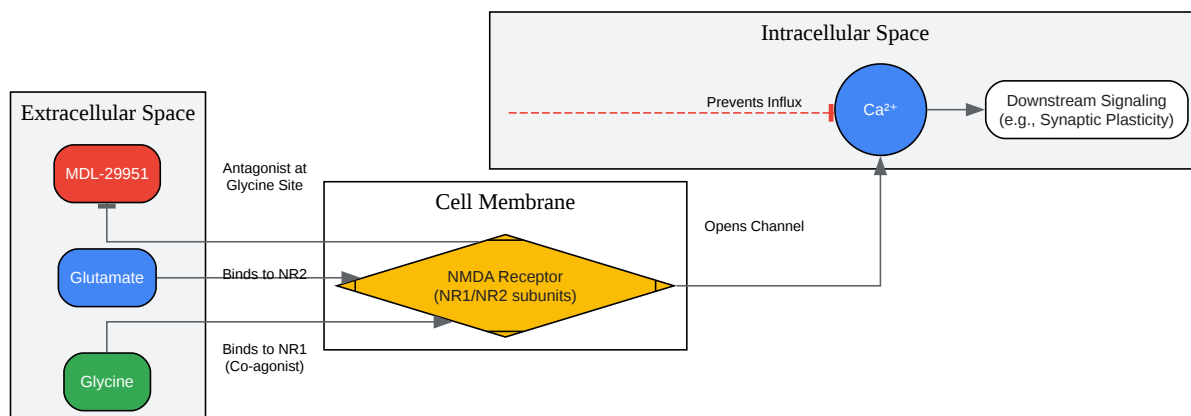
Parameter	Value	Cell/System	Reference
Ki ([3H]glycine binding)	140 nM	Rat brain membranes	[1]
IC50 (glycine binding)	140 nM	Not specified	[4]

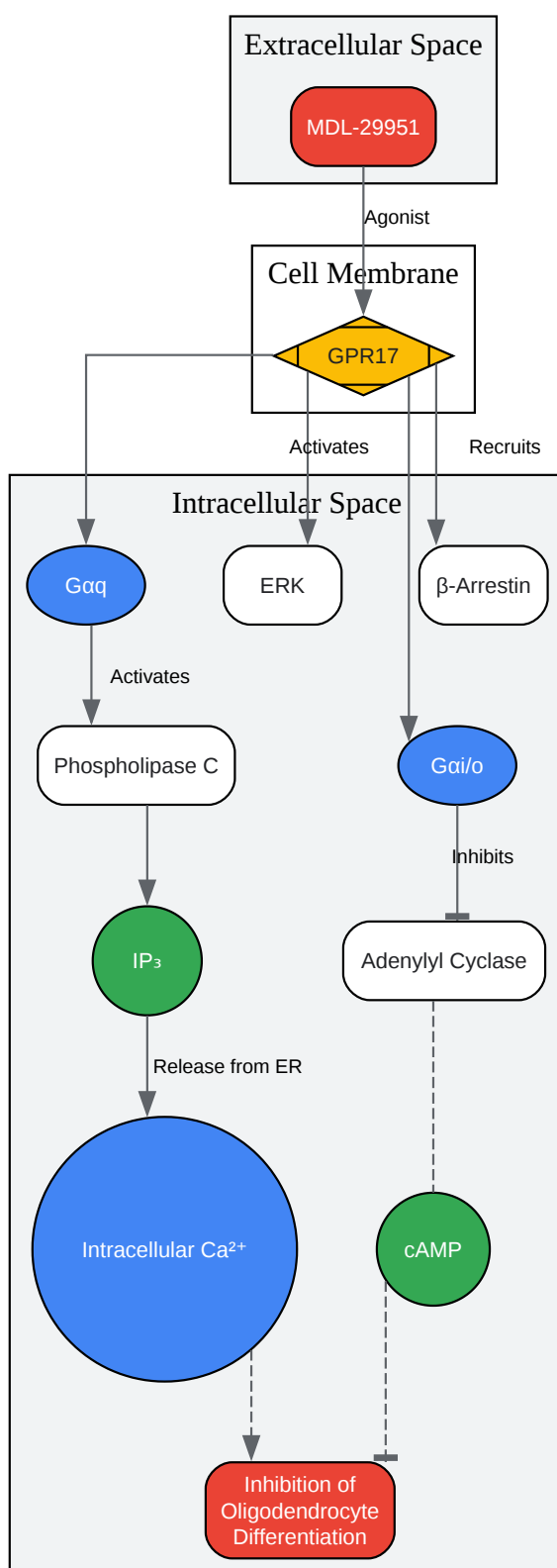
Table 2: Quantitative Activity of **MDL-29951** at the GPR17 Receptor

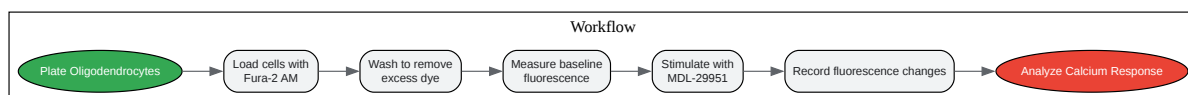
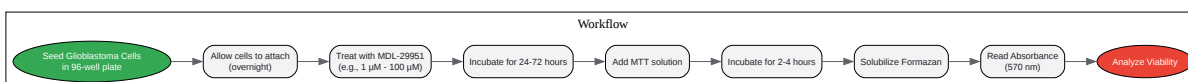
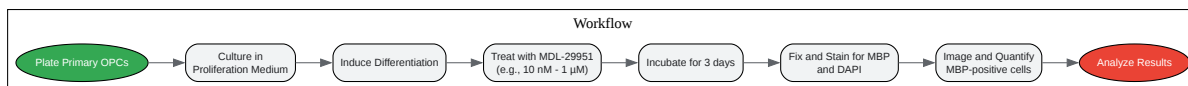
Parameter	Value	Cell/System	Reference
EC50	7 nM - 6 μ M	Dependent on the assay	[1]
EC50 (Calcium Mobilization)	~220 nM	GLUTag cells expressing hGPR17L	[5]
IC50 (cAMP inhibition)	29 nM	GLUTag cells expressing hGPR17L	[5]

Signaling Pathways

To visualize the mechanisms of action of **MDL-29951**, the following diagrams illustrate the signaling pathways associated with its targets.







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